![molecular formula C11H9N5 B3055731 3-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)aniline CAS No. 66548-77-4](/img/structure/B3055731.png)
3-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)aniline
Übersicht
Beschreibung
“3-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)aniline” is a chemical compound that belongs to the class of triazolopyridazines . It has a molecular formula of C11H9N5 . This compound is a significant heterocycle that exhibits broad biological activities .
Synthesis Analysis
The synthesis of triazolopyridazine derivatives involves various methods. One typical mode of constructing these heterocyclic ring systems is cyclizing a heterocyclic diamine with a nitrite or reacting hydrazine hydrate with dicarbonyl 1,2,3-triazoles . Another method involves the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters .Molecular Structure Analysis
The molecular structure of “this compound” consists of a triazolopyridazine core with an aniline substituent . The triazolopyridazine core is a fused ring system containing a pyridazine ring and a 1,2,4-triazole ring .Chemical Reactions Analysis
Triazolopyridazine derivatives have been found to exhibit a variety of chemical reactions. For instance, they have been used in the synthesis of antiviral and antimicrobial agents . They have also been incorporated into polymers for use in solar cells .Wirkmechanismus
Target of Action
Similar compounds such as triazolo[4,3-a]pyrazine derivatives have shown antibacterial activities against both gram-positive staphylococcus aureus and gram-negative escherichia coli strains . Another compound, a triazolophthalazine derivative, has been identified as a potent inhibitor of the PCAF bromodomain .
Mode of Action
For instance, triazolophthalazine derivatives have been reported to bind effectively with the active site of PCAF .
Biochemical Pathways
Similar compounds have shown to inhibit bacterial dna gyrase and topoisomerase iv, which play a pivotal role in the replication, transcription, and recombination of bacterial cell dna .
Result of Action
Similar compounds have shown significant inhibitory activity with ic50 values indicating cytotoxic activities against certain cell lines .
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)aniline is its specificity for IKKβ. It has been shown to have minimal off-target effects, making it a useful tool for studying the NF-κB signaling pathway. However, this compound has a relatively short half-life in vivo, which limits its use in animal studies. In addition, this compound has poor solubility in aqueous solutions, which can make it difficult to use in some experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on 3-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)aniline. One area of interest is the development of more potent and selective inhibitors of IKKβ. Another area of interest is the investigation of the role of IKKβ in various diseases, including cancer, inflammation, and autoimmune disorders. Finally, there is potential for the development of this compound as a therapeutic agent for the treatment of these diseases.
Wissenschaftliche Forschungsanwendungen
3-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)aniline has been widely used in scientific research to study the mechanism of action of various proteins and enzymes. It has been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in regulating the immune response and inflammation. This compound has also been shown to inhibit the activity of other enzymes, including glycogen synthase kinase-3β (GSK-3β) and cyclin-dependent kinase 9 (CDK9).
Eigenschaften
IUPAC Name |
3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N5/c12-9-3-1-2-8(6-9)10-4-5-11-14-13-7-16(11)15-10/h1-7H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAYPCADMGWNWAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=NN3C=NN=C3C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30508206 | |
| Record name | 3-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30508206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
66548-77-4 | |
| Record name | 3-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30508206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



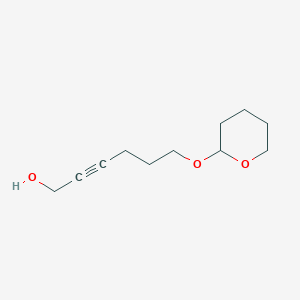

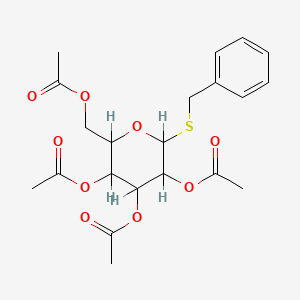

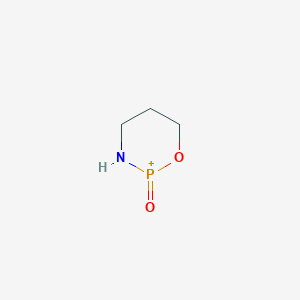




![4-Phenyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine](/img/structure/B3055666.png)
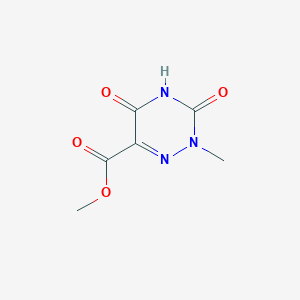

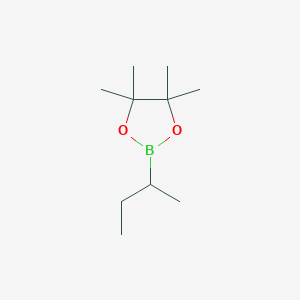
![Stannane, tributyl[(phenylmethoxy)methyl]-](/img/structure/B3055671.png)